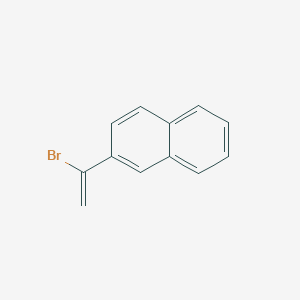

2-(1-Bromovinyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9Br |

|---|---|

Molecular Weight |

233.10 g/mol |

IUPAC Name |

2-(1-bromoethenyl)naphthalene |

InChI |

InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2 |

InChI Key |

CPICVRGUVRNMFR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC2=CC=CC=C2C=C1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 2 1 Bromovinyl Naphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the functionalization of 2-(1-bromovinyl)naphthalene. The carbon-bromine bond in the vinyl bromide group is susceptible to oxidative addition by various transition metals, initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for the cross-coupling of vinyl halides. wikipedia.orgorganic-chemistry.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The naphthalene (B1677914) sulfonamide scaffold, for instance, has been functionalized using a variety of palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor to develop novel human CC chemokine receptor 8 (CCR8) antagonists. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govfrontierspecialtychemicals.com While specific examples with this compound are not extensively documented in the provided results, the Suzuki-Miyaura reaction is a general and powerful method for forming carbon-carbon bonds with vinyl halides. nih.gov The reaction is compatible with a wide range of functional groups and has been used to synthesize 2-alkenylnaphthalenes. nih.gov For instance, the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been achieved with high enantioselectivities using a helically chiral polymer ligand. rsc.org

Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the synthesis of complex olefinic structures. The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org A one-pot Sonogashira coupling-cyclization has been mentioned in the context of using this compound as a starting material. epfl.ch

Stille Coupling: The Stille reaction pairs this compound with an organotin reagent, catalyzed by palladium. commonorganicchemistry.comnih.govrsc.orgu-tokyo.ac.jp This reaction is known for its tolerance to a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. u-tokyo.ac.jp A regioselective double Stille coupling reaction has been explored using bicyclic stannolanes with 1-bromo-2-iodoarenes to produce benzoisoindole derivatives. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of this compound with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govuni-muenchen.deresearchgate.net This reaction is highly effective for the formation of carbon-carbon bonds. researchgate.net Iron-catalyzed Negishi coupling has also been shown to be effective for the synthesis of olefins from alkyl halides and alkenylzinc reagents. acs.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Forms C-C bonds, compatible with many functional groups. nih.govfrontierspecialtychemicals.com |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Mild conditions, tolerates many functional groups. wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Stille | Organotin Reagent | Pd catalyst | Tolerant to many functional groups, but reagents are toxic. commonorganicchemistry.comnih.govu-tokyo.ac.jp |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Highly effective for C-C bond formation. nih.govuni-muenchen.deresearchgate.net |

Copper-catalyzed reactions represent an important alternative to palladium-based methodologies for the functionalization of vinyl halides. sorbonne-universite.fracs.org These reactions often offer different reactivity and selectivity profiles.

Copper-catalyzed C–S coupling reactions are powerful for forming vinyl C–S bonds. sorbonne-universite.fr However, vinyl bromides are generally less reactive than vinyl iodides in these transformations. sorbonne-universite.fr The copper-catalyzed coupling of thiols with alkyl vinyl bromides is not extensively documented. sorbonne-universite.fr In one study, naphthalene-2-thiol was successfully coupled with a (Z)-2-bromovinyl sulfide (B99878) in the presence of a copper catalyst to yield the corresponding (Z)-1,2-dithio-1-alkene. sorbonne-universite.fr

Additionally, copper-catalyzed intramolecular coupling of the bis-Grignard reagent derived from 1,8-trans-(β-bromovinyl)naphthalene has been used to synthesize pleiadiene. cdnsciencepub.com A general method for copper-catalyzed vinylic halogen exchange has also been reported, which could be applicable to this compound. doi.org

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed reactions can often couple a broader range of substrates, including less reactive electrophiles.

A nickel-catalyzed reductive cross-coupling of oxalates with (E)-2-(2-bromovinyl)naphthalene has been reported. researchgate.net Furthermore, nickel-catalyzed enantioselective electrochemical reductive cross-coupling of aryl aziridines with alkenyl bromides has been demonstrated. nih.gov In a related transformation, the coupling of (1-chloroethyl)benzene (B1265384) and (E)-1-(2-bromovinyl)-4-methoxybenzene was achieved using a nickel catalyst. nih.gov Nickel catalysts have also been employed in Sonogashira couplings, providing an alternative to palladium systems. wikipedia.org Direct alkynylation of azoles with alkynyl bromides bearing a naphthalene motif has been achieved using nickel catalysis. acs.org

Table 2: Examples of Nickel-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | Oxalates, (E)-2-(2-bromovinyl)naphthalene | Nickel catalyst | Substituted Alkenes | researchgate.net |

| Enantioselective Reductive Cross-Coupling | Aryl aziridines, Alkenyl bromides | Nickel catalyst, Ligand | Chiral Homoallylic Amines | nih.gov |

| Direct Alkynylation | Azoles, Alkynyl bromides with naphthalene motif | Ni(cod)₂, dppbz, LiO-t-Bu | Azole Core π Systems | acs.org |

Iron catalysts are gaining prominence due to their low cost, low toxicity, and environmental benignity. nih.govresearchgate.net While the field is still developing compared to palladium and nickel catalysis, iron-catalyzed cross-coupling reactions have shown significant promise. nih.gov

A patent describes a two-step process for synthesizing brominated naphthalene derivatives that involves an iron-mediated dehalogenation step. vulcanchem.com This suggests the potential for iron to be involved in transformations of the bromo-vinyl group. Iron-catalyzed Negishi couplings have been developed for the synthesis of olefins, demonstrating the utility of iron in facilitating carbon-carbon bond formation with organozinc reagents. acs.org Seminal reports have disclosed two-component asymmetric iron-catalyzed cross-couplings, highlighting the potential for stereocontrol in these transformations. nih.gov

Nucleophilic Substitution and Addition Reactions

Beyond metal-catalyzed processes, the vinyl bromide functionality of this compound can also participate in nucleophilic substitution and addition reactions.

Nucleophilic vinylic substitution (SNV) is a reaction in which a nucleophile replaces a leaving group on a vinylic carbon. This process can occur through various mechanisms, including the concerted bimolecular (SNV2) pathway and stepwise pathways. researchgate.net The SNV2 reaction, once considered unlikely, has gained recent support. researchgate.net

While specific studies on the nucleophilic vinylic substitution of this compound are not detailed in the provided search results, the vinyl bromide moiety is, in principle, susceptible to such reactions. vulcanchem.com The sp²-hybridized nature of the carbon-bromine bond makes it less reactive towards nucleophilic substitution than an alkyl bromide. vulcanchem.com However, under suitable conditions with strong nucleophiles, substitution can occur. Intramolecular nucleophilic vinylic substitutions have been shown to form dienes from diallyl ureas without the need for a transition-metal catalyst. researchgate.net

Electrophilic Addition to the Vinylic Double Bond

The electron-rich π-system of the vinylic double bond in this compound is susceptible to attack by electrophiles. numberanalytics.compressbooks.pub These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. pressbooks.pub The regioselectivity of the addition is governed by the stability of this intermediate, which is influenced by both the bromine atom and the naphthyl group.

In the addition of hydrogen halides like hydrogen bromide (HBr), the reaction is initiated by the attack of the double bond on the electrophilic proton. pressbooks.pub According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the more stable carbocation. savemyexams.com In the case of this compound, the proton adds to the terminal carbon (C2 of the vinyl group), generating a secondary carbocation on the carbon adjacent to both the bromine atom and the naphthalene ring (C1 of the vinyl group).

This specific carbocation is stabilized by two main effects:

Resonance from the Bromine Atom: The lone pairs on the bromine atom can stabilize the adjacent positive charge through resonance (+M effect), which often outweighs its electron-withdrawing inductive effect (-I effect). stackexchange.com

Hyperconjugation and Inductive Effects from the Naphthyl Group: The bulky naphthyl group also provides some stabilizing inductive and resonance effects.

The subsequent nucleophilic attack by the bromide ion (Br⁻) on the carbocation intermediate completes the addition, yielding a geminal dihalide, 2-(1,1-dibromoethyl)naphthalene. stackexchange.com

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), also proceeds via an electrophilic mechanism. libretexts.org The reaction is initiated by the polarization of the halogen molecule as it approaches the double bond. libretexts.org It typically involves the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). The subsequent attack by the halide anion occurs from the side opposite to the cyclic ion, resulting in an anti-addition stereochemistry. libretexts.org

| Reaction | Electrophile | Reagents | Intermediate | Product |

| Hydrobromination | H⁺ | HBr | Secondary Carbocation | 2-(1,1-Dibromoethyl)naphthalene |

| Bromination | Br⁺ | Br₂, CCl₄ | Cyclic Bromonium Ion | 2-(1,2-Dibromo-1-bromoethyl)naphthalene |

Radical Reactions Involving the Bromovinyl Group

The bromovinyl group of this compound can participate in reactions involving free radical intermediates. These reactions can be initiated by heat or light and often involve the homolytic cleavage of the carbon-bromine bond or addition to the carbon-carbon double bond. vulcanchem.comwikipedia.org

One key reaction is the anti-Markovnikov addition of HBr , which occurs in the presence of peroxides. wikipedia.org This reaction proceeds via a radical chain mechanism. A bromine radical, generated from HBr by the peroxide initiator, adds to the vinylic double bond. The addition occurs at the terminal carbon to form the more stable secondary radical on the carbon adjacent to the naphthalene ring. This radical then abstracts a hydrogen atom from another HBr molecule to give the final product, 2-(1-bromo-2-bromoethyl)naphthalene, and regenerate a bromine radical to continue the chain. wikipedia.org

Furthermore, the carbon-bromine bond can undergo homolytic cleavage to form a vinylic radical. This sp²-hybridized radical is highly reactive and can be generated using radical initiators like azobisisobutyronitrile (AIBN) with reagents such as tributyltin hydride (Bu₃SnH). bbhegdecollege.com These vinylic radicals are valuable intermediates in organic synthesis, capable of participating in cyclization and cross-coupling reactions. bbhegdecollege.commolaid.com For instance, photoredox-catalyzed processes can generate azide (B81097) radicals that react with vinylic systems in complex radical cascades to form new functionalized products. epfl.chacs.org

| Reaction Type | Initiator/Reagent | Key Intermediate | Outcome |

| Radical Addition | Peroxides (for HBr) | Secondary Alkyl Radical | Anti-Markovnikov Addition |

| C-Br Bond Cleavage | Bu₃SnH / AIBN | Vinylic Radical | Formation of C-C or C-H bonds |

| Radical Cascade | Photoredox Catalyst | Azide or other radicals | Complex functionalization |

Cycloaddition Reactions and Annulation Strategies

The vinylic double bond in this compound can serve as a component in cycloaddition reactions, which are powerful methods for constructing cyclic structures. libretexts.org These reactions involve the concerted or stepwise formation of two new sigma bonds to create a ring.

As a dienophile, the double bond of this compound could potentially participate in [4+2] cycloadditions, famously known as the Diels-Alder reaction. libretexts.org In such a reaction, it would react with a conjugated diene to form a six-membered ring. The reactivity in Diels-Alder reactions is typically enhanced when the dienophile possesses electron-withdrawing groups, a role the bromovinyl group can fulfill. libretexts.org

More advanced strategies involve metal-catalyzed annulations. For example, palladium-catalyzed reactions between vinyl halides and alkynes are a known method for constructing aromatic rings. thieme-connect.com A plausible strategy would involve the palladium-catalyzed coupling of this compound with an alkyne. The proposed mechanism would start with the oxidative addition of palladium(0) to the C-Br bond. This is followed by insertion of the alkyne and subsequent intramolecular cyclization and elimination steps to yield a substituted phenanthrene (B1679779) derivative. thieme-connect.com Such annulation strategies are highly valuable for synthesizing complex polycyclic aromatic hydrocarbons. thieme-connect.comacs.org

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type |

| [4+2] Cycloaddition | Conjugated Diene | Thermal | Substituted Cyclohexene |

| [2+2+2] Cycloaddition | Two Alkyne units | Metal Complex | Substituted Benzene (B151609) Ring |

| Palladium-catalyzed Annulation | Alkyne | Pd(0) catalyst, Base | Fused Polycyclic Aromatic (e.g., Phenanthrene) |

Rearrangement Reactions and Isomerization Pathways

This compound and its derivatives can undergo several types of rearrangement and isomerization reactions, often dictated by reaction conditions or the formation of reactive intermediates.

Carbocation Rearrangements: Following an initial electrophilic addition to the double bond, the resulting carbocation intermediate may undergo rearrangement if a more stable carbocation can be formed. masterorganicchemistry.com For example, if the initial carbocation is secondary, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable tertiary carbocation before the final nucleophilic attack. masterorganicchemistry.comlibretexts.org Such rearrangements lead to skeletal reorganization and the formation of constitutional isomers of the expected addition product.

Geometric Isomerization: The vinylic double bond can exist as either the (E) or (Z) isomer. Interconversion between these isomers is possible under certain conditions. For instance, photocatalysis has been shown to be an effective method for the controlled geometric isomerization of vinyl bromides. rsc.org This process allows for the selective conversion of one isomer to the other by irradiating the sample with light of a specific wavelength in the presence of a suitable photocatalyst. rsc.org Additionally, bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been noted to facilitate the isomerization of related (Z)-2-(β-bromovinyl)naphthalene systems. molaid.com In contrast, some reactions, like certain nickel-catalyzed stannylations, have been shown to proceed with complete retention of the initial stereochemistry, indicating that isomerization is not an inherent pathway in all transformations. rsc.org

| Process | Conditions / Trigger | Mechanism | Outcome |

| Carbocation Rearrangement | Acidic conditions, Electrophilic Addition | 1,2-Hydride or Alkyl Shift | Formation of a structural isomer |

| Geometric Isomerization | Photocatalyst and Light | Reversible photochemical process | E/Z interconversion |

| Geometric Isomerization | Base (e.g., DBU) | Base-catalyzed equilibration | E/Z interconversion |

Role As a Key Intermediate in Complex Organic Synthesis

Construction of Polycyclic Aromatic Systems and Derivatives

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a cornerstone of modern materials science and organic chemistry. thieme-connect.com 2-(1-Bromovinyl)naphthalene has emerged as a key player in this field, providing a readily functionalizable handle to build larger, more complex aromatic systems.

One notable application involves its use in palladium-catalyzed annulation reactions. For instance, the coupling of 1,2-diborylalkenes with 1-bromo-2-(2-bromovinyl)benzenes, a class of compounds analogous in reactivity to this compound, yields polysubstituted naphthalenes and fused phenanthrenes. thieme-connect.com This methodology highlights the potential of the vinyl bromide group to participate in cross-coupling reactions, leading to the formation of new aromatic rings. The proposed mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond, forming a reactive alkenylpalladium intermediate that then engages in further bond-forming steps. thieme-connect.com

Furthermore, the vinyl bromide unit is attractive for its utility in cross-coupling reactions to create boron-functionalized PAHs. nih.gov These boron-doped materials are of significant interest due to their unique electronic properties. nih.gov The treatment of alkyne-substituted PAHs with boron tribromide (BBr3) can produce brominated boron-containing PAHs, where the resulting vinyl bromide can be further modified. nih.gov

The strategic placement of the bromovinyl group on the naphthalene (B1677914) scaffold allows for the regioselective construction of larger PAHs. This control is crucial for tuning the electronic and photophysical properties of the final molecules, which is essential for their application in areas like organic electronics. thieme-connect.comntu.edu.sg

Synthesis of Conjugated Polyenes and Oligomers

Conjugated polyenes and oligomers, characterized by their alternating single and double bonds, are fundamental components in the development of organic electronic materials. The synthesis of these structures often relies on the strategic use of versatile building blocks, and this compound serves as a valuable precursor in this context.

The vinyl bromide functionality of this compound is particularly amenable to various cross-coupling reactions, which are instrumental in extending the conjugated system. While direct examples detailing the use of this compound in the synthesis of long conjugated polyenes are not extensively documented in the provided results, the reactivity of the vinyl bromide group is well-established for this purpose. For instance, palladium-catalyzed reactions are commonly employed to couple vinyl halides with other unsaturated partners, such as alkynes or other vinyl derivatives, to construct extended π-systems. anu.edu.au

A study on the synthesis of (Z)-1-bromostyrenes from cinnamic acid derivatives provides insight into the formation of bromovinyl arenes, including (Z)-2-(1-bromovinyl)naphthalene. sharif.edu This method, involving the debrominative decarboxylation of dibromoaryl propanoic acids, offers a pathway to stereoselectively synthesize the (Z)-isomer of the vinyl bromide. sharif.edu The ability to control the stereochemistry of the double bond is crucial in the synthesis of conjugated polyenes, as the geometry of the double bonds significantly influences the material's electronic and optical properties. sharif.edu

The table below summarizes the synthesis of various (Z)-1-bromo-1-alkenes, illustrating the general applicability of the methodology which can be applied to produce building blocks like this compound for conjugated systems.

| Entry | Substrate | Product | Yield (%) | Z:E Ratio |

| 1 | anti-2,3-Dibromo-3-phenylpropanoic acid | (Z)-β-Bromostyrene | 92 | 98:2 |

| 4 | anti-3-(3-Chlorophenyl)-2,3-dibromopropanoic acid | (Z)-β-Bromo-3-chlorostyrene | 89 | 99:1 |

| 5 | anti-3-(2-Bromophenyl)-2,3-dibromopropanoic acid | (Z)-β-Bromo-2-bromostyrene | 85 | 99:1 |

| 13 | anti-3-(Naphthalen-2-yl)-2,3-dibromopropanoic acid | (Z)-2-(1-Bromovinyl)naphthalene | 88 | 91:9 |

This table is based on data from a study on the synthesis of (Z)-1-bromo-1-alkenes and demonstrates the potential for creating precursors for conjugated systems. sharif.edu

Precursor for Helical and Chiral Molecular Architectures

The synthesis of molecules with inherent chirality and helical structures, often referred to as helicenes, is a fascinating and challenging area of organic chemistry. researchgate.net These non-planar, screw-shaped molecules have garnered significant attention due to their unique chiroptical properties. researchgate.net this compound, while not a direct precursor to a complete helicene in the provided search results, possesses structural motifs that are integral to the assembly of such complex architectures.

The construction of helicenes often involves the annulation of aromatic rings in a way that forces the molecule to adopt a helical conformation to alleviate steric strain. acs.org The naphthalene unit of this compound can serve as a foundational component of a helicene backbone. The reactive bromovinyl group provides a handle for further synthetic transformations, allowing for the step-wise construction of the helical framework.

For example, a synthetic route to aza rsc.orghelicene involves multiple steps starting from simpler aromatic precursors. researchgate.net While this compound is not explicitly mentioned, the strategies employed often rely on the coupling of functionalized naphthalene derivatives. The vinyl bromide functionality is particularly useful in modern cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are powerful tools for creating the carbon-carbon bonds necessary to build the fused ring systems of helicenes.

Furthermore, the synthesis of organoboron helically chiral compounds has been achieved through a modular approach, starting from small achiral building blocks and introducing boron to create the helical scaffold. nih.gov This highlights the importance of functionalized aromatic compounds that can participate in such coupling and cyclization reactions. The vinyl group in this compound could, in principle, be transformed into a boronic ester or other reactive species suitable for these advanced synthetic strategies.

Assembly of Functionalized Naphthalene Scaffolds for Materials Science Research (excluding direct material properties)

In the field of materials science, the design and synthesis of novel organic molecules with specific functionalities are of paramount importance. This compound serves as a valuable intermediate for the assembly of functionalized naphthalene scaffolds, which are precursors to advanced materials. The reactivity of the vinyl bromide group allows for its conversion into a wide range of other functional groups, enabling the synthesis of a diverse library of naphthalene-based compounds for research purposes.

One key application lies in the synthesis of bromo-functionalized B1-polycyclic aromatic hydrocarbons (PAHs). ed.ac.uk These compounds can be synthesized and subsequently used in cross-coupling reactions to create donor-acceptor materials. ed.ac.uk The vinyl bromide unit is particularly attractive for these transformations, allowing for the introduction of various donor moieties onto the naphthalene-based acceptor core. nih.goved.ac.uk This modular approach is crucial for systematically studying structure-property relationships in materials science research.

The table below presents a series of donor-acceptor compounds synthesized from a bromo-functionalized B1-PAH precursor, demonstrating the utility of the vinyl bromide handle in creating a family of related materials for investigation.

| Compound | Donor Group | Yield (%) |

| 4 | NPh2 | 55 |

| 5 | N(4-tBuC6H4)2 | 62 |

| 6 | PXZ | 58 |

| 7 | PXZ-tBu | 51 |

| 8 | DMAC | 45 |

This table is based on data from the synthesis of donor-acceptor materials from a bromo-functionalized B1-PAH, illustrating the synthetic utility of the vinyl bromide group for creating diverse molecular scaffolds. ed.ac.uk

Furthermore, the vinyl group itself can be a site for further chemical modification. For instance, it can undergo polymerization or be used in cycloaddition reactions to create more complex molecular architectures. The bromine atom can be substituted via nucleophilic substitution or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This versatility makes this compound a powerful tool for synthetic chemists aiming to construct novel functionalized naphthalene scaffolds for exploration in materials science.

Advanced Spectroscopic and Analytical Methodologies for Research and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-(1-Bromovinyl)naphthalene and for probing the mechanisms of its reactions. 1H and 13C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of protons and carbons within the molecule.

Detailed research findings from NMR studies are crucial for confirming the identity of synthesized compounds. For instance, in reactions involving this compound, NMR is used to characterize the resulting products, such as homoallyl boronic esters. rsc.org The chemical shifts (δ) in the 1H NMR spectrum are indicative of the electronic environment of each proton. The aromatic protons of the naphthalene (B1677914) ring typically appear in the downfield region of 6.5–8.0 ppm, while vinylic protons are found around 4.5–6.5 ppm. libretexts.orgmsu.edu Similarly, 13C NMR provides information on the carbon skeleton. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| 1H | Aromatic Protons (Ar-H) | 6.5 - 8.0 | libretexts.orgmsu.edu |

| 1H | Vinylic Protons (=CH) | 4.5 - 6.5 | libretexts.org |

| 13C | Aromatic Carbons (Ar-C) | 120 - 150 | nih.gov |

| 13C | Vinylic Carbons (C=C) | 100 - 140 | nih.gov |

Beyond simple structural confirmation, advanced NMR experiments offer deeper mechanistic insights. Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can establish connectivity between protons and carbons. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining the stereochemistry of reaction products by identifying protons that are close in space (< 5 Å), which can be critical for understanding reaction pathways. ucl.ac.uk For example, NMR data analysis has been successfully used to differentiate between diastereoisomers formed in reactions involving 2-(1-bromovinyl)-naphthalene. unibo.it Monitoring the changes in NMR spectra over the course of a reaction can also provide valuable kinetic data and help identify transient intermediates. mdpi.com

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a fundamental technique for the analysis of this compound, providing essential information on its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the calculation of its precise elemental formula. rsc.orgsorbonne-universite.fr This is critical for confirming the identity of both the starting material and the products of its subsequent reactions. acs.org

The fragmentation pattern observed in the mass spectrum offers structural clues. libretexts.org For this compound, characteristic fragmentation would involve the cleavage of the carbon-bromine bond. Due to the natural isotopic abundance of bromine (79Br and 81Br), the molecular ion (M+) peak would be accompanied by a prominent M+2 peak of nearly equal intensity. neu.edu.tr Other significant fragments would likely arise from the loss of the bromine atom to form a stable vinylnaphthalene cation. libretexts.orglibretexts.org

| Fragment Ion | Description | Predicted m/z | Reference |

|---|---|---|---|

| [C12H9Br]+• | Molecular Ion (M+•) | 232/234 | neu.edu.tr |

| [C12H9]+ | Loss of Bromine radical (•Br) | 153 | libretexts.orglibretexts.org |

| [C10H7]+ | Naphthyl cation (Loss of C2H2Br) | 127 | nist.govresearchgate.net |

In addition to characterization, mass spectrometry can be employed for reaction monitoring. By analyzing aliquots of a reaction mixture over time, one can track the disappearance of the reactant's molecular ion peak and the concurrent appearance of the product's peak, providing a clear picture of reaction progress and completion.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and In-Situ Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for vibrational analysis, providing a molecular fingerprint based on the vibrations of chemical bonds. americanpharmaceuticalreview.com These methods are used to identify the functional groups present in this compound and to monitor their transformation during chemical reactions. The key vibrational modes for this compound include C-H stretching from the aromatic ring and vinyl group, C=C stretching from both the aromatic and vinyl moieties, and the characteristic C-Br stretching frequency. chemrevlett.comspectroscopyonline.com

The complementary nature of IR and Raman spectroscopy is advantageous; for instance, symmetrical vibrations like the C=C double bond often produce a strong signal in Raman spectra. spectroscopyonline.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) | Reference |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | chemrevlett.com |

| C-H Stretch (Vinylic) | =C-H | 3080 - 3020 | chemrevlett.com |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | nih.govresearchgate.net |

| C=C Stretch (Vinylic) | C=C | ~1620 | spectroscopyonline.com |

| C-Br Stretch | C-Br | 650 - 550 | americanpharmaceuticalreview.com |

A significant application of these techniques is for in-situ reaction monitoring. nih.gov By immersing fiber-optic probes directly into a reaction vessel, real-time data can be acquired without the need for sampling or quenching, which might alter the reaction mixture. americanpharmaceuticalreview.com This is particularly useful for studying reactions involving reactive or unstable intermediates. americanpharmaceuticalreview.com For example, the progress of a reaction involving the C-Br bond of an aryl bromide can be monitored by tracking the disappearance of the characteristic C-Br Raman band (e.g., at ~262 cm⁻¹) or changes in the IR spectrum. americanpharmaceuticalreview.com This real-time analysis provides a wealth of data for understanding reaction kinetics and optimizing process conditions. spectroscopyonline.comnih.gov

X-ray Crystallography for Elucidation of Solid-State Structures of Intermediates and Products

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By measuring the diffraction of an X-ray beam by a crystal, a detailed electron density map can be produced, revealing exact bond lengths, bond angles, and stereochemical relationships. cam.ac.uk

While a crystal structure of this compound itself may not be widely reported, the technique is invaluable for characterizing the solid-state structures of its reaction products or stable intermediates. This structural information is often critical for confirming reaction outcomes and understanding complex mechanisms.

A compelling example is found in the palladium-catalyzed spirocyclization of vinyl bromides. In a reaction involving a related compound, (E)-1-(2-bromovinyl)naphthalene, single-crystal X-ray crystallography of the resulting spiroindenyl-2-oxindole product was performed. The analysis unequivocally confirmed the Z-configuration of the exocyclic double bond in the product. This finding provided crucial, unambiguous evidence for the proposed Heck process reaction mechanism. mdpi.com This demonstrates the power of X-ray crystallography to move beyond simple connectivity and provide the high-resolution structural detail needed for deep mechanistic elucidation. The technique has also been used to confirm the structures of various other naphthalene derivatives, including polybrominated naphthalenes and fluoroalkylated products. cardiff.ac.ukthieme-connect.com

| Structural Parameter | Significance | Reference |

|---|---|---|

| Atomic Coordinates | Provides the exact 3D position of each atom in the crystal lattice. | wikipedia.org |

| Bond Lengths & Angles | Confirms chemical bonding and reveals molecular geometry. | cam.ac.uk |

| Stereochemistry | Unambiguously determines the absolute configuration (e.g., R/S, E/Z) of chiral centers and double bonds. | mdpi.com |

| Intermolecular Interactions | Reveals how molecules pack in the solid state, including hydrogen bonds and π-π stacking. | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing quantum chemical calculations of the electronic structure and reactivity for 2-(1-Bromovinyl)naphthalene are available.

Density Functional Theory (DFT) for Reaction Pathway Modeling and Transition State Analysis

There are no published DFT studies that model reaction pathways or analyze transition states involving this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

A specific molecular orbital analysis, including the calculation of HOMO-LUMO energies and their interactions for this compound, has not been reported in the literature. While studies on naphthalene (B1677914) and its simpler derivatives show how substituents can alter the HOMO-LUMO gap, this specific data is unavailable for the target compound.

Conformational Analysis and Stereochemical Prediction

Conformational analysis and stereochemical predictions based on computational methods for this compound are not found in existing research.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no documented instances of theoretical predictions of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies, or electronic absorption spectra) for this compound and their subsequent comparison with experimental results.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for 2-(1-Bromovinyl)naphthalene Functionalization

The functionalization of this compound is heavily reliant on catalytic cross-coupling reactions, where the carbon-bromine bond is a key reactive site. While palladium-catalyzed reactions are well-established for similar bromo-naphthalene scaffolds, future research will focus on developing more advanced and efficient catalytic systems. nih.gov The goal is to overcome limitations such as catalyst deactivation, limited substrate scope, and the need for harsh reaction conditions.

Emerging research directions include:

Ligand Development: Designing novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts can enhance catalytic activity, stability, and selectivity. These advanced ligands can allow for lower catalyst loadings and milder reaction conditions, expanding the applicability of Suzuki, Heck, and Sonogashira couplings.

Alternative Metal Catalysts: Exploring catalysts based on more abundant and less expensive metals like nickel, copper, and iron is a significant area of interest. These metals can offer different reactivity profiles and may be more sustainable for large-scale synthesis.

Photoredox Catalysis: The use of visible-light photoredox catalysis in conjunction with transition metal catalysis can enable novel transformations of this compound under exceptionally mild conditions. This dual catalytic approach can facilitate reactions that are challenging to achieve with traditional thermal methods.

Heterogeneous Catalysts: Developing solid-supported catalysts, such as palladium nanoparticles on naphthalene-based polymers or other porous materials, is crucial for improving catalyst recyclability and simplifying product purification. researchgate.netmdpi.com These systems are particularly attractive for industrial applications. researchgate.net

Below is a table summarizing potential catalytic systems for the functionalization of this compound.

| Coupling Reaction | Catalyst System | Potential Substrate | Expected Product Type |

| Suzuki Coupling | Pd(OAc)₂ with SPhos ligand | Arylboronic acids | 2-(1-Arylvinyl)naphthalenes |

| Heck Coupling | NiCl₂(dppp) | Alkenes | Substituted 1,3-dienes |

| Sonogashira Coupling | CuI / Pd(PPh₃)₂Cl₂ | Terminal alkynes | Naphthyl-substituted enynes |

| Buchwald-Hartwig | Pd₂(dba)₃ with BippyPhos | Amines, amides | N-vinylnaphthalene derivatives |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes | Substituted vinylnaphthalenes |

Asymmetric Transformations Utilizing this compound as a Chiral Precursor

The development of asymmetric transformations is essential for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science. This compound serves as a valuable prochiral substrate for introducing chirality.

Future research in this area will likely focus on:

Asymmetric Hydrogenation: The development of chiral catalysts, for instance, those based on rhodium or iridium with chiral bisphosphine ligands, for the asymmetric hydrogenation of the vinyl group could produce chiral 2-(1-bromoethyl)naphthalene (B3053252) derivatives with high enantioselectivity. rsc.org

Catalytic Asymmetric Dearomatization (CADA): CADA reactions represent a powerful strategy for converting flat aromatic compounds into complex three-dimensional molecules. nih.govrsc.org Investigating the use of chiral dirhodium carboxylates or other catalysts could enable the dearomative cyclopropanation or other cycloadditions of the naphthalene (B1677914) ring system in this compound, creating multiple stereocenters in a single step. rsc.org

Synthesis of Atropisomers: The naphthalene moiety can be used to construct axially chiral biaryl compounds. nih.gov Future work could involve coupling this compound with other aromatic systems under conditions that induce atropisomerism, followed by transformation of the vinyl group to lock in the chiral axis.

This table outlines potential asymmetric reactions involving this compound.

| Asymmetric Reaction | Chiral Catalyst/Reagent | Potential Outcome |

| Asymmetric Hydrogenation | [Rh(COD)(S,S)-Et-DuPhos]⁺BF₄⁻ | Enantioenriched 2-(1-bromoethyl)naphthalene |

| Asymmetric Heck Reaction | Pd(OAc)₂ with (R)-BINAP | Chiral cyclic compounds |

| Dearomative Cycloaddition | Chiral Dirhodium Carboxylate | Polycyclic compounds with quaternary stereocenters |

Green Chemistry Approaches to its Synthesis and Transformations

Adopting green chemistry principles is crucial for developing sustainable synthetic processes. For this compound, this involves improving the environmental footprint of both its synthesis and its subsequent reactions.

Key areas for future green chemistry research include:

Greener Synthesis Routes: Traditional bromination methods often use hazardous reagents like molecular bromine and chlorinated solvents. orgsyn.orgresearchgate.net Research into alternative brominating agents, such as N-bromosuccinimide (NBS) in ionic liquids or hydrobromic acid with an oxidant, could provide safer and more environmentally benign synthetic pathways. researchgate.net Developing catalytic, metal-free synthesis methods is another important goal. dergipark.org.tr

Sustainable Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents (e.g., 2-methyltetrahydrofuran) in coupling and functionalization reactions is a primary objective. Catalytic systems, such as those employing tetra-amido macrocyclic ligand (TAML) activators, have shown promise for oxidizing naphthalene derivatives in water. nih.gov

Energy Efficiency: The use of microwave irradiation or ultrasound technology can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes developing tandem or one-pot reactions that minimize waste-generating workup and purification steps.

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. umontreal.ca The integration of the synthesis and functionalization of this compound into continuous flow systems is a promising area for future development.

Emerging methodologies in this domain are:

Automated Multi-step Synthesis: Designing automated platforms that combine several reaction modules can enable the multi-step synthesis of complex molecules starting from this compound without isolating intermediates. This approach improves efficiency and reduces manual handling of potentially hazardous materials.

Packed-Bed Reactors: Utilizing columns packed with heterogeneous catalysts or reagents allows for simplified product purification, as the catalyst is retained within the reactor. This is particularly advantageous for scalable cross-coupling reactions.

Enhanced Mixing and Heat Transfer: Microreactors provide superior mixing and heat transfer compared to batch reactors, allowing for precise control over reaction parameters. This can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic reactions.

Exploration of Unconventional Reactivity Modes and Synthetic Pathways

Beyond established cross-coupling reactions, future research will explore novel ways to harness the reactivity of this compound. This involves investigating unconventional reaction pathways and leveraging its unique electronic and steric properties.

Promising areas of exploration include:

C-H Functionalization: While the C-Br bond is the most obvious reactive site, directing groups could be used to enable catalytic C-H functionalization at other positions on the naphthalene ring. rsc.orgdntb.gov.ua This would provide access to polysubstituted naphthalene derivatives that are difficult to prepare using traditional methods.

Skeletal Editing: Inspired by recent advances in transforming heteroaromatic rings, research could explore the possibility of skeletal editing of the naphthalene core itself, using the bromovinyl group as a handle to initiate ring-opening or rearrangement cascades. nih.gov

Electrophilic Cyclization: The vinyl group can participate in electrophilic cyclization reactions with tethered nucleophiles, providing a route to complex fused-ring systems. nih.gov

Radical Reactions: Exploring radical-mediated transformations of the vinyl bromide can open up new avenues for carbon-carbon and carbon-heteroatom bond formation under mild conditions.

Q & A

Basic Question: What are the optimal synthetic routes for 2-(1-bromovinyl)naphthalene to ensure regioselectivity and yield?

Methodological Answer:

Regioselective synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, using brominated naphthalene precursors and vinyl halides. Optimization requires careful control of reaction parameters:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., PPh₃) to enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (60–100°C) to minimize side reactions .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product. Validate purity via GC-MS or HPLC .

Advanced Question: How do computational models predict the reactivity of this compound in organometallic reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic and steric effects influencing reactivity. Key steps include:

- Molecular orbital analysis : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks .

- Transition state modeling : Identify energy barriers for bromovinyl group participation in cross-coupling reactions.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in Sonogashira couplings) .

Basic Question: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify vinyl proton coupling patterns (e.g., J = 10–16 Hz for trans-vinyl groups) and bromine-induced deshielding .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 257.01 for C₁₂H₉Br) and isotopic patterns .

- IR spectroscopy : C-Br stretching vibrations (~550–600 cm⁻¹) and vinyl C=C bonds (~1600 cm⁻¹) .

Advanced Question: What mechanisms underlie the metabolic activation of brominated naphthalenes, and how do they differ from non-brominated analogs?

Methodological Answer:

Brominated naphthalenes undergo cytochrome P450-mediated oxidation, forming reactive epoxides and quinones. Key differences from naphthalene include:

- Electrophilic intermediates : Bromine stabilizes epoxide intermediates, increasing covalent binding to proteins (e.g., glutathione depletion assays) .

- Oxidative stress : Bromine enhances ROS production, measured via lipid peroxidation (MDA assay) and catalase activity in hepatic microsomes .

- In vitro models : Use primary hepatocytes or S9 fractions to compare metabolic pathways (LC-MS/MS for metabolite profiling) .

Methodological Question: How should researchers assess the risk of bias in toxicological studies on brominated naphthalenes?

Methodological Answer:

Follow ATSDR’s risk-of-bias framework:

- Study design : Evaluate randomization, blinding, and dose-response consistency (e.g., controlled exposure studies in rodents) .

- Data reporting : Ensure all outcomes (e.g., hepatic/renal effects) are disclosed (Table C-6/C-7 in ATSDR guidelines) .

- Confounding factors : Adjust for species-specific metabolic differences (e.g., murine vs. human CYP2F2 isoforms) .

Methodological Question: What systematic approaches extract environmental fate data for brominated naphthalenes?

Methodological Answer:

- Database searches : Use PubMed/TOXCENTER with query strings combining “this compound” AND (“environmental fate” OR “biodegradation”) (Table B-2) .

- Data extraction : Tabulate half-lives in soil/water (e.g., OECD 307 guidelines) and bioaccumulation factors (BCF) from peer-reviewed studies .

- Quality control : Apply ATSDR’s inclusion criteria (Table B-1) to exclude non-peer-reviewed sources .

Advanced Question: How can emission rates of brominated naphthalenes be quantified in environmental matrices?

Methodological Answer:

- Headspace GC-MS : Measure volatile emissions (e.g., museum artifacts) at controlled temperatures (17–21°C) using Tenax® TA sorbent tubes .

- Modeling : Use Fick’s law of diffusion to calculate emission rates (µg/m³/h) and compare with OSHA/NIOSH exposure limits .

- Validation : Spike-and-recovery experiments in soil/water matrices to assess extraction efficiency (>85%) .

Advanced Question: What catalytic systems enhance the degradation of brominated naphthalenes in gas-phase reactions?

Methodological Answer:

- Ni-based catalysts : Test Ni/Al₂O₃ or Ni/MgO for tar removal in biomass gasification (700–900°C, H₂O/CO₂ co-feeding) .

- Kinetic analysis : Apply pseudo-first-order models to determine rate constants (k) for naphthalene decomposition, inhibited by H₂S .

- Operando spectroscopy : Use XRD/XPS to monitor catalyst deactivation (e.g., coke deposition) during prolonged runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.